molecular formula C11H21N5 B13627127 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane

Cat. No.: B13627127
M. Wt: 223.32 g/mol
InChI Key: RZOKLBKUCMIORM-UHFFFAOYSA-N
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Description

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction). The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.

  • Formation of the Diazepane Ring: : The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. The reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.

  • Coupling of the Triazole and Diazepane Rings: : The final step involves the coupling of the triazole and diazepane rings through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with a suitable diazepane derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; reaction temperature around 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; reaction temperature around 0-25°C.

    Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran; reaction temperature around 25-50°C.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane: Similar structure but with a different substituent on the triazole ring.

    1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane: Similar structure but with a different substituent on the triazole ring.

    1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-piperazine: Similar structure but with a different ring system (piperazine instead of diazepane).

The uniqueness of this compound lies in its specific combination of the triazole and diazepane rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C11H21N5/c1-3-10-13-11(15(2)14-10)9-16-7-4-5-12-6-8-16/h12H,3-9H2,1-2H3

InChI Key

RZOKLBKUCMIORM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CN2CCCNCC2)C

Origin of Product

United States

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